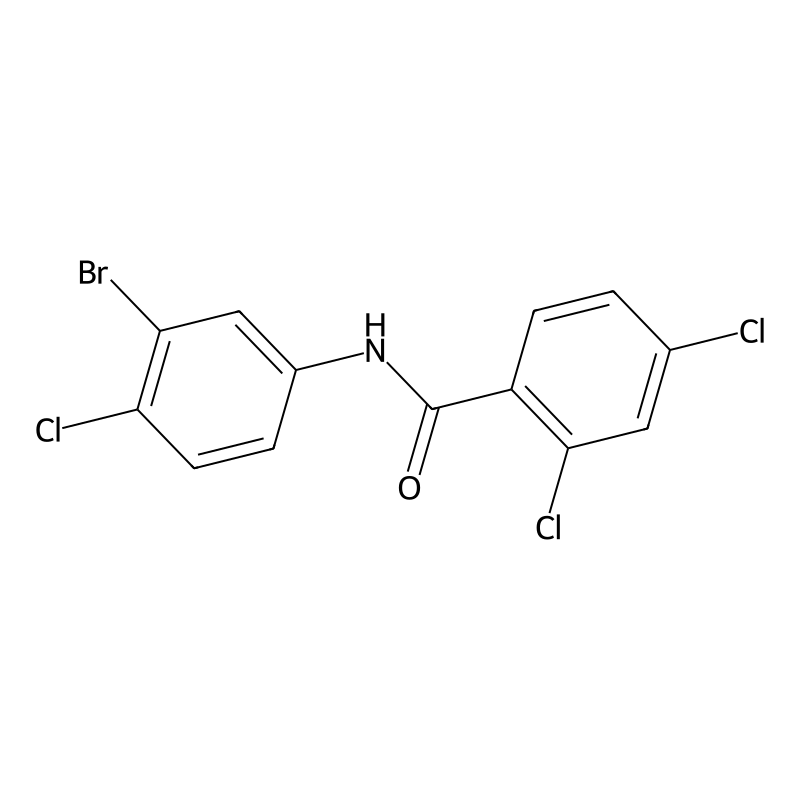

N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide is an organic compound classified as a benzamide. It features a complex structure characterized by the presence of bromine and chlorine atoms, as well as an amide functional group attached to a benzene ring. The molecular formula of this compound is , and it has a molecular weight of approximately 345.02 g/mol. Its unique arrangement of substituents contributes to its distinctive chemical and biological properties, making it a subject of interest in various fields of research.

- Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

- Oxidation and Reduction: The amide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

- Hydrolysis: The amide bond can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

The biological activity of N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that this compound may exhibit antibacterial properties, particularly against Gram-positive bacteria. Its structural features, including the presence of halogen substituents, may enhance its binding affinity to biological targets, affecting their activity and leading to various pharmacological effects .

The synthesis of N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide typically involves a multi-step process:

- Nitration: Starting from 3-bromo-4-chlorobenzene, nitration introduces a nitro group into the aromatic ring.

- Reduction: The nitro group is reduced to an amine group.

- Acylation: The amine is then acylated with 2,4-dichlorobenzoyl chloride to form the final product.

Industrial production may utilize optimized methods for large-scale synthesis, including continuous flow reactors and high-throughput screening for reaction conditions .

N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide has several applications:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of more complex organic molecules that may have therapeutic potential.

- Biological Studies: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

- Industrial Use: It is employed in the production of specialty chemicals and materials with unique properties .

Interaction studies involving N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide focus on its binding affinity towards various biological targets. For instance, docking studies have been conducted to assess its potential as an inhibitor of specific enzymes, revealing insights into its mechanism of action. These studies suggest that the compound's halogen substituents play a crucial role in enhancing its binding interactions with target sites on enzymes .

Several compounds share structural similarities with N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(3-bromo-4-chlorophenyl)-2-fluorobenzenemethanamine | Contains bromine and chlorine; amide functional group | Unique combination of halogens enhances biological activity |

| 3-bromo-4-chloroanisole | Similar halogenated structure but lacks an amide group | Primarily used as a precursor in organic synthesis |

| Benzoxazole derivatives | Different core structure but may share similar halogen substitutions | Often focused on different biological activities such as anti-cancer properties |

N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide stands out due to its specific arrangement of bromine and chlorine atoms along with the amide functionality, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .